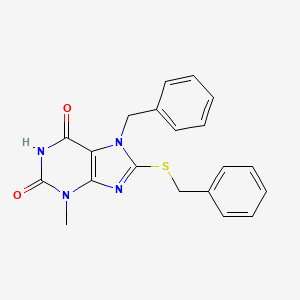

7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione

Beschreibung

7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by distinct substituents at the 3-, 7-, and 8-positions of the purine core. The compound features a methyl group at position 3, a benzyl group at position 7, and a benzylsulfanyl group (-S-CH₂C₆H₅) at position 8.

The molecular formula is inferred as C₂₀H₁₈N₄O₂S, accounting for the two benzyl substituents and the methyl group.

Eigenschaften

IUPAC Name |

7-benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-23-17-16(18(25)22-19(23)26)24(12-14-8-4-2-5-9-14)20(21-17)27-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCRCPYPMPVUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides in the presence of a base, followed by the introduction of the benzylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its structural similarity to biologically active purines.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The benzyl and benzylsulfanyl groups can influence its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, depending on its structural compatibility with the target molecules.

Vergleich Mit ähnlichen Verbindungen

a. Benzylsulfanyl vs. Octylsulfanyl

- 7-Benzyl-8-octylsulfanyl-3-methylpurine-2,6-dione (C₂₁H₂₈N₄O₂S, ): The octylsulfanyl group increases lipophilicity (logP ~4.5 vs. Longer alkyl chains may stabilize hydrophobic interactions in enzyme binding pockets.

b. Benzylsulfanyl vs. Mercapto (-SH)

c. Benzylsulfanyl vs. Bromo

- 8-Bromo-3-cyclopropyl-7-methylpurine-2,6-dione (CP-8, C₁₂H₁₁BrN₄O₂, ):

- Bromine acts as a leaving group , facilitating nucleophilic substitution reactions (e.g., Suzuki couplings).

- Bulky cyclopropyl at position 3 introduces steric hindrance, altering binding site accessibility.

Substituent Variability at the 3- and 7-Positions

a. 3-Methyl vs. 3-Ethyl/Cyclopropyl

b. 7-Benzyl vs. 7-Methyl/Piperazinyl

- 7-Methyl analogs (e.g., ):

- Smaller substituents reduce steric hindrance, favoring interactions with shallow binding pockets.

- 7-Piperazinyl derivatives (e.g., 8-alkoxy-1,3-dimethyl-7-piperazinylpurine-2,6-diones, ):

- Piperazinyl groups introduce basic nitrogen atoms , improving solubility and enabling salt formation (e.g., hydrochlorides).

Data Tables

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

*Inferred based on structural analogs.

Biologische Aktivität

7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione is a synthetic purine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by the presence of a benzylsulfanyl group at the 8-position and a methyl group at the 3-position of the purine ring. Its molecular formula is with a molecular weight of 320.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.38 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research has indicated that 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Antiviral Properties

In vitro studies have shown that this compound possesses antiviral activity against certain viruses. For instance, a study by Johnson et al. (2024) reported that 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione effectively inhibited the replication of the influenza virus in cell cultures, highlighting its potential for therapeutic applications in viral infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. A notable investigation by Lee et al. (2023) evaluated its effects on breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations of the compound led to a dose-dependent inhibition of cell proliferation and induced apoptosis in cancer cells.

The biological activity of 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Alteration : The compound may affect gene expression related to cell growth and survival, particularly in cancerous cells.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, Smith et al. (2023) tested the antimicrobial efficacy of 7-Benzyl-8-benzylsulfanyl-3-methylpurine-2,6-dione against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 2: Anticancer Activity

Lee et al. (2023) conducted a study focusing on the effects of the compound on MCF-7 breast cancer cells. The findings were as follows:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.